molecular formula C12H11F3N6S2 B3175174 4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 956193-65-0

4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B3175174
CAS No.: 956193-65-0
M. Wt: 360.4 g/mol
InChI Key: FOZGLWGFHDPQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the assembly of various functional groups. Notably, the trifluoromethyl (TFM) group plays a crucial role. Methods for introducing TFM groups include direct fluorination or assembly from a trifluoromethyl-containing building block . The compound crystallizes in the triclinic space group P-1 with Z=2 in the unit cell .


Molecular Structure Analysis

The molecular formula is C30H26F4N6O . It contains three fluorine atoms, a methyl group, and a pyridine ring. The unique combination of fluorine and pyridine imparts distinctive physical-chemical properties .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is 153.2–153.9°C .

Scientific Research Applications

Synthesis and Properties

The synthesis of 1,2,4-triazole and pyrazole derivatives is a significant area of interest due to their broad range of biological activities. These compounds are synthesized through various chemical reactions, including one-pot multicomponent reactions, facilitating the introduction of diverse substituents and increasing their interaction with biological targets. Such synthetic strategies aim to optimize conditions to obtain these substances with high purity and yield. The structure and properties of these compounds are characterized using techniques like NMR, IR spectroscopy, and high-performance liquid chromatography, ensuring the identification and purity of the synthesized compounds (Fedotov et al., 2022).

Biological Potential

The biological potential of 1,2,4-triazole and pyrazole derivatives is a key area of research. These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Molecular docking studies and biological assays are conducted to investigate their interactions with various biological targets, such as enzymes, to understand their mechanism of action and potential therapeutic applications. Some derivatives have shown promising results in preliminary tests, indicating their potential for further study and development as novel therapeutic agents (Karrouchi et al., 2016), (El-Telbani et al., 2007).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazole and pyrazole derivatives are extensively studied, with many compounds displaying significant efficacy against various pathogens. These studies include evaluating the compounds' effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains, contributing to the development of new antimicrobial agents with potential clinical applications. The structure-activity relationship (SAR) analysis helps in understanding the influence of different substituents on their biological activities, guiding the design of more potent and selective antimicrobial agents (Nalawade et al., 2019), (Idrees et al., 2019).

Properties

IUPAC Name

4-ethyl-3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N6S2/c1-3-20-9(17-18-10(20)22)7-5-23-11(16-7)21-8(12(13,14)15)4-6(2)19-21/h4-5H,3H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZGLWGFHDPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=N2)N3C(=CC(=N3)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107973
Record name 4-Ethyl-2,4-dihydro-5-[2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956193-65-0
Record name 4-Ethyl-2,4-dihydro-5-[2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956193-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2,4-dihydro-5-[2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.